AlaMethicin F, AlaMethicin Rf 50, Atroviridin A, 18-L-GlutaMine-alaMethicin I
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Description
Alamethicin F50 is an organic molecular entity.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for AlaMethicin F, AlaMethicin Rf 50, Atroviridin A, and 18-L-GlutaMine-alaMethicin I involves the solid-phase peptide synthesis method.
Starting Materials
Fmoc-Ala-OH, Fmoc-Met-OH, Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Cys(Trt)-OH, Fmoc-His(Trt)-OH, Fmoc-Pro-OH, Fmoc-Thr-OH, Fmoc-Ser-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gly-OH, Fmoc-Tyr(2-Cl)-OH, Fmoc-Orn(Boc)-OH, Fmoc-Abu-OH, Fmoc-Nle-OH, Fmoc-2,4-Diaminobutyric acid-OH, Fmoc-3,5-Diaminobenzoic acid-OH, Fmoc-4-Aminobutyric acid-OH, Fmoc-6-Aminohexanoic acid-OH, Fmoc-8-Aminooctanoic acid-OH, Fmoc-11-Aminoundecanoic acid-OH, Fmoc-12-Aminododecanoic acid-OH, Fmoc-13-Aminotridecanoic acid-OH, Fmoc-14-Aminotetradecanoic acid-OH, Fmoc-15-Aminopentadecanoic acid-OH, Fmoc-16-Aminohexadecanoic acid-OH, Fmoc-17-Aminoheptadecanoic acid-OH, Fmoc-18-Amino-octadecanoic acid-OH, Rink amide resin, O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Dichloromethane (DCM), Dimethylformamide (DMF), N-Methylpyrrolidone (NMP), Diethyl ether, Triisopropylsilane (TIS), Piperidine, Hydroxybenzotriazole (HOBt), N,N-Dimethylaminopyridine (DMAP), Ethyl acetate, Methanol, Acetic acid, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Sodium chloride (NaCl), Wate
Reaction
1. Swell the Rink amide resin in DMF for 30 minutes., 2. Deprotect the Fmoc group on the resin using 20% piperidine in DMF., 3. Wash the resin with DMF and DCM., 4. Couple Fmoc-Ala-OH to the resin using HBTU, DIPEA, and DMF., 5. Wash the resin with DMF and DCM., 6. Repeat steps 2-5 for the following amino acids in the desired sequence: Fmoc-Met-OH, Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Cys(Trt)-OH, Fmoc-His(Trt)-OH, Fmoc-Pro-OH, Fmoc-Thr-OH, Fmoc-Ser-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gly-OH, Fmoc-Tyr(2-Cl)-OH, Fmoc-Orn(Boc)-OH, Fmoc-Abu-OH, Fmoc-Nle-OH, Fmoc-2,4-Diaminobutyric acid-OH, Fmoc-3,5-Diaminobenzoic acid-OH, Fmoc-4-Aminobutyric acid-OH, Fmoc-6-Aminohexanoic acid-OH, Fmoc-8-Aminooctanoic acid-OH, Fmoc-11-Aminoundecanoic acid-OH, Fmoc-12-Aminododecanoic acid-OH, Fmoc-13-Aminotridecanoic acid-OH, Fmoc-14-Aminotetradecanoic acid-OH, Fmoc-15-Aminopentadecanoic acid-OH, Fmoc-16-Aminohexadecanoic acid-OH, Fmoc-17-Aminoheptadecanoic acid-OH, Fmoc-18-Amino-octadecanoic acid-OH., 7. Deprotect the side chain protecting groups using TFA and TIS., 8. Purify the crude peptide using reverse-phase HPLC., 9. Analyze the purified peptide using mass spectrometry and HPLC., 10. Dissolve the peptide in water and adjust the pH to 7-8 using NaOH., 11. Add NaCl to the peptide solution and stir for 30 minutes., 12. Extract the peptide using ethyl acetate., 13. Dry the organic layer using anhydrous Na2SO4., 14. Evaporate the solvent and purify the peptide using reverse-phase HPLC., 15. Analyze the purified peptide using mass spectrometry and HPLC.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2R)-5-amino-1-[[(2R)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H151N23O24/c1-47(2)43-58(72(127)109-92(24,25)84(139)114-41-29-33-59(114)73(128)104-65(48(3)4)75(130)112-90(20,21)82(137)113-89(18,19)80(135)103-56(36-39-62(94)119)70(125)102-55(35-38-61(93)118)69(124)99-54(46-116)44-53-31-27-26-28-32-53)100-64(121)45-96-77(132)85(10,11)111-76(131)66(49(5)6)105-81(136)88(16,17)108-71(126)57(37-40-63(95)120)101-67(122)50(7)97-78(133)86(12,13)107-68(123)51(8)98-79(134)87(14,15)110-74(129)60-34-30-42-115(60)83(138)91(22,23)106-52(9)117/h26-28,31-32,47-51,54-60,65-66,116H,29-30,33-46H2,1-25H3,(H2,93,118)(H2,94,119)(H2,95,120)(H,96,132)(H,97,133)(H,98,134)(H,99,124)(H,100,121)(H,101,122)(H,102,125)(H,103,135)(H,104,128)(H,105,136)(H,106,117)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,131)(H,112,130)(H,113,137)/t50-,51-,54-,55+,56+,57-,58-,59-,60-,65-,66-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZSDWIWYLTCKG-NQYXTXNHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H151N23O24 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1963.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AlaMethicin F, AlaMethicin Rf 50, Atroviridin A, 18-L-GlutaMine-alaMethicin I |
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